molecular formula C13H9FOS B346218 (2E)-3-(4-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 135950-61-7

(2E)-3-(4-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B346218
CAS No.: 135950-61-7
M. Wt: 232.27g/mol
InChI Key: TUACRTLXMOTXHL-VMPITWQZSA-N
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Description

(2E)-3-(4-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one is a synthetic chalcone derivative supplied as a high-purity solid for research applications. Single-crystal X-ray diffraction confirms its molecular structure, revealing a dihedral angle of 10.8° between the thiophene and fluorophenyl rings and a crystal packing stabilized by C–H···O and C–H···π hydrogen bonds . The core structural feature of this compound is an α,β-unsaturated ketone (enone) bridge, which is known to confer significant biological properties to chalcones . Research on analogous fluorophenyl chalcones has demonstrated moderate to promising antibiotic and antimicrobial activities against a range of gram-negative and gram-positive bacteria, as well as antifungal activity . The presence of the enone function is critical for this activity, with studies indicating that substitutions at the α and β positions can enhance these properties . This makes the compound a valuable scaffold in medicinal chemistry for the development of new anti-infective agents and for structure-activity relationship (SAR) studies. Beyond its direct biological evaluation, this chalcone serves as a versatile synthon or building block in organic synthesis. It is a key precursor for the synthesis of various pharmacologically interesting heterocyclic compounds, including pyrazolines, isoxazoles, and other nitrogen- and sulfur-containing ring systems . Researchers utilize it to explore novel chemical space in drug discovery campaigns. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FOS/c14-11-6-3-10(4-7-11)5-8-12(15)13-2-1-9-16-13/h1-9H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUACRTLXMOTXHL-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C=CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C/C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Catalyst Preparation

Recent advancements employ iron oxide nanoparticles (FeONPs) as eco-friendly catalysts for chalcone synthesis. FeONPs (10–15 nm diameter) are synthesized via co-precipitation of Fe²⁺/Fe³⁺ salts in alkaline media, followed by calcination at 400°C. The high surface area (120–150 m²/g) and superparamagnetic properties of FeONPs enable efficient recovery and reuse.

Synthetic Procedure for (2E)-3-(4-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Reactants :

  • 1-(Thiophen-2-yl)propane-1,3-dione (1.2 equiv)

  • 4-Fluorobenzaldehyde (1.0 equiv)
    Catalyst : FeONPs (5 wt%)
    Solvent : Ethanol (20 mL/g substrate)
    Conditions : Reflux at 78°C for 4–6 hours under nitrogen.

Workup :

  • Cool the reaction mixture to 25°C.

  • Separate FeONPs via external magnet.

  • Concentrate under reduced pressure.

  • Purify by recrystallization (ethanol/water, 3:1).

Yield : 72–78% (based on analogous compounds in the series).

Spectral Characterization

ParameterData
¹H NMR (400 MHz, CDCl₃)δ 7.87 (d, Th–H, 1H), 7.79 (d, Ar–H, 2H), 7.70 (d, C═CH, 1H), 7.40 (d, C═CH, 1H), 7.25 (t, Th–H, 1H), 7.08 (d, Ar–H, 2H).
¹³C NMR (101 MHz, CDCl₃)δ 188.6 (C═O), 164.6 (d, J = 251.3 Hz, C–F), 145.1 (Th–C), 132.8 (C═C), 129.4 (Ar–C), 115.3 (d, J = 21.7 Hz, Ar–C).
HRMS (ESI)m/z 232.08 (Calcd. for C₁₃H₉FOS: 232.04).
Elemental Analysis Found: C 67.08%, H 3.75%; Calcd.: C 67.22%, H 3.91%.

Traditional Claisen-Schmidt Condensation

Mechanistic Overview

The classical approach involves base-catalyzed condensation of 4-fluoroacetophenone and thiophene-2-carbaldehyde. Sodium hydroxide (40% aqueous) deprotonates the ketone, generating an enolate that attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone.

Optimized Protocol

Reactants :

  • 4-Fluoroacetophenone (1.0 equiv)

  • Thiophene-2-carbaldehyde (1.1 equiv)
    Catalyst : NaOH (20 mol%)
    Solvent : Methanol (15 mL/g substrate)
    Conditions : Reflux at 65°C for 8–12 hours.

Workup :

  • Neutralize with 1M HCl.

  • Extract with ethyl acetate (3 × 20 mL).

  • Dry over Na₂SO₄ and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate, 4:1).

Yield : 65–70% (literature estimates for analogous chalcones).

Limitations

  • Prolonged reaction times (8–12 hours).

  • Moderate yields due to competing side reactions (e.g., aldol addition without dehydration).

  • High catalyst loading (20 mol%).

Comparative Analysis of Synthesis Methods

ParameterFeONP-Catalyzed MethodClaisen-Schmidt Method
Catalyst FeONPs (5 wt%, reusable)NaOH (20 mol%, single-use)
Reaction Time 4–6 hours8–12 hours
Yield 72–78%65–70%
Purity >98% (HPLC)90–95% (HPLC)
Environmental Impact Low (ethanol solvent, recyclable catalyst)Moderate (methanol solvent, high base waste)

The FeONP method outperforms traditional approaches in yield, purity, and sustainability, though scalability of nanoparticle synthesis requires further optimization .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure allows for modifications that can lead to derivatives with enhanced properties or novel functionalities.

Biology

Research indicates that (2E)-3-(4-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has been studied for its ability to inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in certain leukemia cell lines . Its mechanism of action may involve the modulation of cellular signaling pathways and enzyme inhibition.

Medicine

Given its biological activities, this compound is being investigated for potential use in drug development. Its derivatives could lead to new therapeutic agents targeting specific diseases, particularly those related to inflammation and cancer .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in organic synthesis and materials science .

Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that this compound inhibits cell growth through apoptosis induction. The study revealed a dose-dependent response, with significant reductions in cell viability at higher concentrations .

Case Study 2: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against common bacterial strains. Results indicated that it exhibited potent activity against Staphylococcus aureus with a minimum inhibitory concentration comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions contribute to its observed biological activities, such as anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
  • (3-Cyano-2-thienyl)(4-fluorophenyl)acetonitrile
  • 4-Fluorophenyl-2-thienyl ketone

Uniqueness

This compound is unique due to its specific combination of a fluorophenyl group and a thienyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for various research and industrial applications.

Biological Activity

(2E)-3-(4-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in treating various diseases, including cancer, inflammation, and microbial infections. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H9FOS
  • Molecular Weight : 232.27 g/mol
  • Purity : Typically around 95%.

Synthesis

The synthesis of this compound is primarily achieved through the Claisen-Schmidt condensation reaction. This involves:

  • Reactants : 4-fluoroacetophenone and thiophene-2-carbaldehyde.
  • Catalysts : Sodium hydroxide or potassium hydroxide.
  • Solvents : Ethanol or methanol under reflux conditions.

Anticancer Activity

Research indicates that chalcone derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating the compound's activity against breast, colon, and lung cancer cell lines found promising results, suggesting that the compound may induce apoptosis through modulation of key signaling pathways .

Antimicrobial Properties

Chalcones are known for their antimicrobial activities. Preliminary studies have demonstrated that this compound possesses antibacterial properties, potentially disrupting bacterial cell membranes or inhibiting essential enzymes critical for bacterial survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. Molecular docking studies suggest that this compound can selectively bind to COX enzymes, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound can inhibit specific enzymes involved in inflammatory pathways.
  • Cell Signaling Modulation : It interferes with cellular signaling pathways that regulate cell proliferation and apoptosis.
    These interactions contribute to its anticancer and anti-inflammatory effects .

Case Studies

Study FocusFindings
Antiproliferative ActivitySignificant inhibition of cell growth in breast and colon cancer cell lines; induction of apoptosis observed .
Antimicrobial TestingEffective against several bacterial strains; mechanism involves membrane disruption .
Anti-inflammatory PotentialInhibition of COX enzymes confirmed through molecular docking studies; potential for development into therapeutic agents .

Q & A

Q. What are the standard synthetic protocols for preparing (2E)-3-(4-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation. A representative method involves reacting thiophen-2-yl acetophenone derivatives with 4-fluorobenzaldehyde in ethanol using KOH as a base at 0–50°C for 2–3 hours . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. methanol), base concentration, and temperature to improve yield. Monitoring reaction progress via TLC or HPLC is critical to minimize side products like cis-isomers or aldol adducts.

Q. Which spectroscopic techniques are most effective for characterizing this chalcone derivative?

  • UV-Vis : To confirm π→π* transitions in the conjugated enone system (typical λ_max ~300–350 nm).
  • FT-IR : Key peaks include C=O stretch (~1650–1680 cm⁻¹) and C=C aromatic vibrations (~1500–1600 cm⁻¹) .
  • NMR : ¹H NMR reveals coupling constants (J = 12–16 Hz for trans-alkene protons) and fluorine splitting patterns. ¹³C NMR confirms carbonyl (δ ~190 ppm) and aromatic carbons .

Q. What crystallographic methods are used to determine its molecular packing and non-linear optical (NLO) properties?

Single-crystal X-ray diffraction (SC-XRD) resolves the E-configuration and dihedral angles between aromatic rings, critical for NLO activity. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π-stacking), while density functional theory (DFT) calculates hyperpolarizability (β) to predict second-harmonic generation (SHG) efficiency .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental and theoretical hyperpolarizability values?

Discrepancies often arise from solvent effects or crystal packing. Hybrid functionals (e.g., CAM-B3LYP) with polarizable continuum models (PCM) improve agreement with experimental β values. For example, gas-phase DFT may overestimate β by 20–30% compared to solution-phase measurements . Additionally, solid-state calculations using CRYSTAL17 software account for intermolecular interactions observed in SC-XRD .

Q. What strategies address conflicting antimicrobial activity data across structurally similar chalcones?

Variations in MIC values may stem from substituent electronic effects or bacterial strain resistance. Systematic SAR studies should:

  • Compare substituents (e.g., 4-F vs. 4-Cl) using standardized broth microdilution assays.
  • Perform molecular docking to assess binding affinity to targets like DNA gyrase or efflux pumps .
  • Validate membrane permeability via logP calculations or fluorescence-based assays .

Q. How do non-centrosymmetric crystal packing motifs enhance NLO performance?

Non-centrosymmetric arrangements (e.g., P2₁/c space group) maximize SHG by aligning dipole moments. Key packing features include:

  • J-aggregation : Head-to-tail alignment of enone systems.
  • Halogen bonding : Fluorine interactions (C–F···π) stabilize polar orientations . Experimental validation involves Kurtz-Perry powder SHG measurements, with benchmark comparisons to urea or KDP .

Methodological Tables

Table 1. Key Synthetic Parameters and Yields

Reactant Ratio (Aldehyde:Ketone)SolventBaseYield (%)Reference
1:1EthanolKOH65–75
1:1.2MethanolNaOH70–80

Table 2. Comparative NLO Properties

Methodβ (×10⁻³⁰ esu)SHG Efficiency (vs. KDP)Reference
DFT (CAM-B3LYP/6-311+G(d))8.21.5×
Experimental (Kurtz-Perry)6.91.3×

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